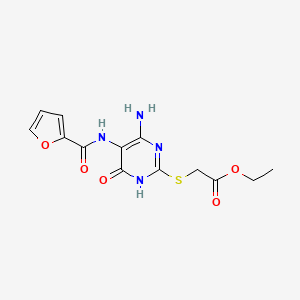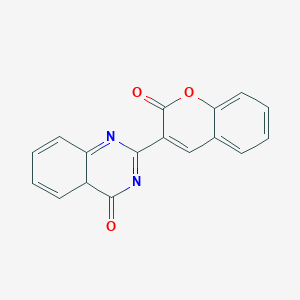
2-(2-オキソ-2H-クロメン-3-イル)-3,4-ジヒドロキナゾリン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that combines the structural features of chromenone and quinazolinone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in antimicrobial and antifungal studies.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes, receptors, and signaling molecules .
Mode of Action
It is known that similar compounds can interact with their targets to induce changes in cellular processes . For instance, they may inhibit enzyme activity, block receptor signaling, or modulate gene expression.
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, a related compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s action at the molecular and cellular levels leads to various effects. For example, a related compound has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
生化学分析
Biochemical Properties
It has been synthesized and assayed for its antibacterial activity against gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and gram-negative bacteria such as Escherichia coli and Salmonella typhimurium . The compound also showed antifungal activity against Aspergillus niger and Candida albicans .
Cellular Effects
Preliminary studies suggest that it may have the ability to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines .
Molecular Mechanism
It is suggested that it may suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for the anti-NSCLC activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-oxo-2H-chromen-3-carbaldehyde with 2-aminobenzamide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and chromenone derivatives, which can exhibit different biological activities.
類似化合物との比較
Similar Compounds
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-one: This compound shares the chromenone core and has shown antimicrobial activity.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Known for its anticancer properties, particularly against non-small cell lung cancer.
Uniqueness
2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is unique due to its dual chromenone and quinazolinone structure, which imparts a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and drug development.
特性
IUPAC Name |
2-(2-oxochromen-3-yl)-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLYKRKYUUIFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2454387.png)
![2,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2454388.png)


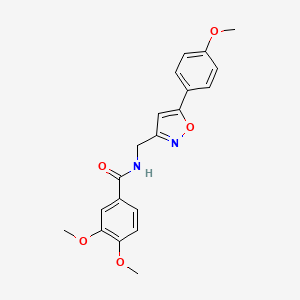
![N-[3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2454396.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
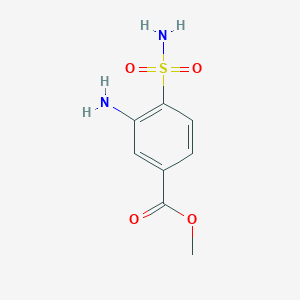
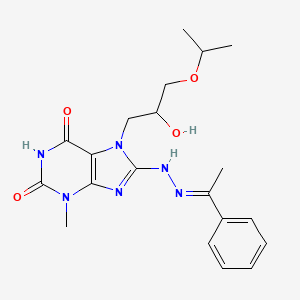
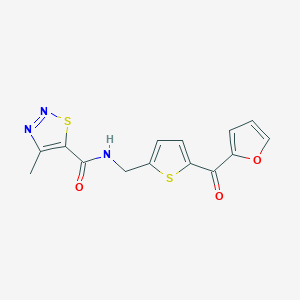
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
